5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20360350
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine -](/images/structure/VC20360350.png)
Specification
Molecular Formula | C10H12N4 |
---|---|
Molecular Weight | 188.23 g/mol |
IUPAC Name | 5-methyl-1-(pyridin-3-ylmethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C10H12N4/c1-8-5-10(11)13-14(8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H2,11,13) |
Standard InChI Key | RWZCTTVIMFTMOX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1CC2=CN=CC=C2)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine features a pyrazole core substituted at three positions:
-
Position 1: A (pyridin-3-yl)methyl group, creating a nitrogen-rich benzyl-type substituent.
-
Position 3: A primary amine (-NH₂) group, enabling hydrogen bonding and nucleophilic reactivity.
-
Position 5: A methyl (-CH₃) group, influencing steric and electronic properties .
The pyridine ring at position 1 introduces aromatic π-system interactions, while the pyrazole core provides metabolic stability common to many pharmaceutical intermediates .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₄ |
Average Mass | 188.234 g/mol |
Monoisotopic Mass | 188.106196 Da |
IUPAC Name | 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine |
Synthetic Pathways and Methodologies
Key Synthetic Strategies
While no direct synthesis protocol exists in public literature, analogous pyrazole derivatives suggest viable routes:
Cyclocondensation Approach
Reaction of β-keto amides with hydrazine derivatives under acidic conditions, followed by functional group modifications. The patent WO2015063709A1 demonstrates cyclization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) to form pyrazole rings, which could be adapted for this compound:
-
Precursor Formation: React acetylacetone derivatives with pyridin-3-ylmethylhydrazine.
-
Cyclization: Use Lawesson’s reagent (0.5–1.2 eq) in toluene at 80–110°C to form the pyrazole core .
-
Amine Protection/Deprotection: Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization.
Industrial Considerations
-
Solvent Selection: Avoid pyridine due to toxicity; substitute with toluene or dichloromethane .
-
Purification: Crystallization from toluene/acetic acid mixtures yields >95% purity .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C based on analogous pyrazoles .
-
pH Sensitivity: The amine group (pKa ~9.5) protonates in acidic conditions, enhancing water solubility.
-
Hydrogen Bonding Capacity: Three hydrogen bond donors (two pyrazole N-H, one amine) and four acceptors .
Table 2: Predicted Solubility
Solvent | Solubility (mg/mL) |
---|---|
Water | 1.2 (pH 7) |
Ethanol | 45.6 |
Dichloromethane | 22.3 |
Challenges and Future Directions
Synthetic Optimization
-
Yield Improvement: Current analog synthesis yields 60–70%; microwave-assisted methods could enhance efficiency.
-
Green Chemistry: Replace toluene with cyclopentyl methyl ether (CPME) to reduce environmental impact.
Biological Screening
Priority research areas include:
-
In Vitro Toxicity: HepG2 cell line assays for hepatic safety.
-
ADME Profiling: Caco-2 permeability and microsomal stability studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume